Cas no 25167-80-0 (Phenol, chloro-)
Phenol, chloro- structure
Product Name:Phenol, chloro-
Phenol, chloro- Chemical and Physical Properties
Names and Identifiers
-
- Phenol, chloro-
- Chlorophenol (mixed isomers)
- SMR000112048
- 25167-80-0
- 2-Chlorophenol, 98%
- 2-Chlorophenol 100 microg/mL in Methanol
- Septi-Kleen
- ortho-chlorophenol
- FT-0611987
- Phenol, 2-chloro-
- DTXCID901544
- 2-chloro-phenol
- NS00002157
- 2-Hydroxychlorobenzene
- o-Chlorphenol [German]
- RCRA waste no. U048
- EC 202-433-2
- Pine-O Disinfectant
- 2-Chloro-1-hydroxybenzene
- orthochlorophenol
- 2-Chlorophenol, >=99%
- o-Chlorophenol, solid
- EN300-19240
- 1-Chloro-2-hydroxybenzene
- EINECS 202-433-2
- PHENOL,2-CHLORO
- NCGC00091286-03
- HSDB 1415
- o-Chlorophenol, liquid
- EPA Pesticide Chemical Code 062204
- AKOS000118966
- K9KAV4K6BN
- MFCD00002159
- 2-Chlorophenol, PESTANAL(R), analytical standard
- NCGC00254422-01
- 2-chloro phenol
- Z104473270
- o-Chlorophenol
- CAS-95-57-8
- 2-Chlorophenol, SAJ first grade, >=99.0%
- 2-Chlorophenol 10 microg/mL in Methanol
- WLN: QR BG
- CCRIS 640
- BIDD:ER0681
- PD007376
- o-Chlorophenol, solid [UN2020] [Keep away from food]
- NSC-2870
- F0001-2274
- Caswell No. 203
- o-Chlorphenol
- NCGC00091286-02
- 2CH
- NSC 2870
- DTXSID5021544
- AMY40778
- Tox21_201410
- Tox21_300340
- 2-Chlorophenol, certified reference material, TraceCERT(R)
- NCGC00091286-01
- DB03110
- AI3-09060
- NSC2870
- MLS002454425
- PS-11957
- CS-D1478
- InChI=1/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8
- Phenol, o-chloro-
- CHLOROPHENOL
- BDBM36301
- o-Chlorophenol, liquid [UN2021] [Keep away from food]
- 1wbo
- 2-CHLOROPHENOL [HSDB]
- CHEBI:47083
- CHEMBL108877
- 2-Chlorophenol (2-CP)
- HMS2267F05
- SCHEMBL12279
- J-509162
- 95-57-8
- O-CHLOROPHENOL [MI]
- NCGC00258961-01
- UNII-K9KAV4K6BN
- o-Chlorophenic acid
- Q176486
- RCRA waste number U048
- 2-CHLOROPHENOL
-
- Inchi: 1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H
- InChI Key: ISPYQTSUDJAMAB-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1O
Computed Properties
- Exact Mass: 128.00295
- Monoisotopic Mass: 128.002892
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 74.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 20.2
Experimental Properties
- Density: Relative vapor density (air = 1): 4.4
- Melting Point: 9.8 deg C
- Boiling Point: 194.5°Cat760mmHg
- Flash Point: 69.3°C
- Refractive Index: 1.604
- PSA: 20.23
- LogP: log Kow = 2.15
Phenol, chloro- Related Literature
-
Matthew B. Prendergast,Benjamin B. Kirk,John D. Savee,David L. Osborn,Craig A. Taatjes,Kye-Simeon Masters,Stephen J. Blanksby,Gabriel da Silva,Adam J. Trevitt Phys. Chem. Chem. Phys. 2016 18 4320
-
Mozhgan Bahrami,Xingwen Zhang,Morteza Ehsani,Yousef Jahani,Richard M. Laine Dalton Trans. 2017 46 8797
-
Erlin Zhu,Xiao-Xiao Liu,An-Jun Wang,Ting Mao,Liang Zhao,Xingang Zhang,Chun-Yang He Chem. Commun. 2019 55 12259
-
4. The reactivity of organophosphorus compounds. Part 31. On the formation of 1,4-diphenylnaphthalene from o-bromophenol and 1,2,5-triphenylphosphole, and related reactionsJ. I. G. Cadogan,Alan G. Rowley,Robert J. Scott,Norman H. Wilson J. Chem. Soc. Perkin Trans. 1 1977 1044
-
Mansel M. Davies Trans. Faraday Soc. 1940 35 333
25167-80-0 (Phenol, chloro-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
CN Supplier
Bulk